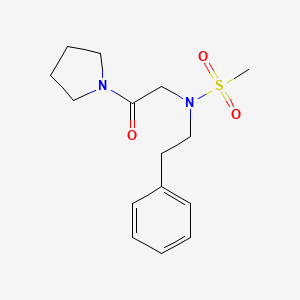
N-2-naphthyl-N'-6-quinoxalinylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-naphthyl-N'-6-quinoxalinylurea, commonly known as NQO, is a chemical compound that has been extensively studied in the field of scientific research. This compound has shown promising results in various applications, including its use in cancer treatment, as well as in the study of cellular mechanisms and physiological effects.
作用機序
The mechanism of action of NQO is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation. NQO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
NQO has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II, which are involved in cell proliferation. NQO has also been found to induce oxidative stress in cancer cells, leading to apoptosis.
実験室実験の利点と制限
One of the main advantages of using NQO in lab experiments is its well-established synthesis method, which allows for easy and reproducible production of the compound. NQO has also been extensively studied, making it a reliable candidate for research. However, one limitation of using NQO is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are many potential future directions for research involving NQO. One area of interest is the development of NQO-based combination therapies for cancer treatment. Another area of research could focus on the use of NQO as a tool for studying cellular mechanisms and physiological effects. Additionally, further studies could investigate the potential use of NQO in other areas, such as neurodegenerative diseases or cardiovascular disease.
In conclusion, N-2-naphthyl-N'-6-quinoxalinylurea is a promising compound that has shown potential in various scientific research applications. Its well-established synthesis method, extensive research, and potential for future directions make it an important candidate for further investigation.
合成法
The synthesis of NQO involves the reaction of 2-naphthylamine and 6-chloroquinoxaline in the presence of a base such as sodium hydroxide. The resulting compound is then treated with urea to form NQO. This synthesis method has been well-established and is widely used in laboratories.
科学的研究の応用
NQO has been extensively studied for its potential applications in cancer treatment. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. NQO has also been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
1-naphthalen-2-yl-3-quinoxalin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(22-15-6-5-13-3-1-2-4-14(13)11-15)23-16-7-8-17-18(12-16)21-10-9-20-17/h1-12H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZKZFKYHJTGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5862763.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5862770.png)


![5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5862788.png)



![3-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5862806.png)
![N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)


![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B5862858.png)